molecular formula C19H19F3N6O B2538057 6-(1H-吡唑-1-基)-2-({1-[5-(三氟甲基)吡啶-2-基]哌啶-4-基}甲基)-2,3-二氢哒嗪-3-酮 CAS No. 2097917-52-5

6-(1H-吡唑-1-基)-2-({1-[5-(三氟甲基)吡啶-2-基]哌啶-4-基}甲基)-2,3-二氢哒嗪-3-酮

货号 B2538057
CAS 编号: 2097917-52-5
分子量: 404.397
InChI 键: SQNIYXLUWKLRMI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 6-(1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one, is a heterocyclic compound that appears to be related to a class of compounds with potential pharmacological activities. The papers provided discuss various synthetic routes and biological evaluations of related pyrazolyl-pyridazine derivatives, which are of interest due to their potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves cycloaddition reactions and subsequent condensations. For instance, one paper describes the cycloaddition of pyridine N-imine with alkylated precursors, followed by condensation with hydrazine to access 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones . Another paper outlines the synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives, which are synthesized through pathways that include the combination of pyrazolyl-pyridazine moieties with other heterocyclic rings . Additionally, the synthesis of 6-aryl-4-pyrazol-1-yl-pyridazin-3-one derivatives is described, involving reactions with various reagents to yield a range of substituted products .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of pyrazolyl and pyridazine rings. The tautomeric structures of the synthesized compounds, such as 3-oxopyridazine and 5-thioxo-1,3,4-oxadiazole rings, are also discussed, indicating the possibility of structural isomerism . The presence of substituents on the pyridazine ring can significantly influence the molecular conformation and, consequently, the biological activity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to undergo various reactions. For example, 6-aryl-4-pyrazol-1-yl-pyridazin-3-one reacts with a mixture of PCl5 and POCl3 to yield chloropyridazine derivatives, which can further react to form different products . The versatility of these compounds is further demonstrated by their ability to react with a range of reagents, including hydrazine hydrate, acetylenic ketones, esters, and various chlorides, to yield a diverse array of adducts .

Physical and Chemical Properties Analysis

While the papers do not provide explicit details on the physical and chemical properties of the specific compound , they do provide insights into the properties of closely related compounds. For instance, the synthesized compounds exhibit plant growth stimulant activity, and the most active compounds have been selected for further studies and field trials . The electrochemical synthesis of related compounds is also noted to proceed under milder conditions and with higher yields compared to chemical base-catalyzed reactions .

科学研究应用

抗癌应用

研究已发现 6-(1H-吡唑-1-基)-2-({1-[5-(三氟甲基)吡啶-2-基]哌啶-4-基}甲基)-2,3-二氢哒嗪-3-酮 的衍生物作为潜在的抗癌剂。例如,咪唑并[4,5-c]吡啶和咪唑并[4,5-b]吡啶的合成已被探索,这些化合物通过作为有丝分裂抑制剂在小鼠中表现出显着的抗肿瘤活性。该途径为开发具有增强生物活性的同系物提供了途径 (C. Temple, J. Rose, R. Comber, G. Rener, 1987)

抗菌和抗氧化活性

一系列新型吡啶和稠合吡啶衍生物,从与 6-(1H-吡唑-1-基)-2-({1-[5-(三氟甲基)吡啶-2-基]哌啶-4-基}甲基)-2,3-二氢哒嗪-3-酮 结构相关的化合物开始,已被合成并显示出抗菌和抗氧化活性。这些发现表明在开发新的治疗剂方面具有潜在应用 (E. M. Flefel, W. El-Sofany, M. El-Shahat, Arshi Naqvi, E. Assirey, 2018)

合成和结构分析

对相关杂环化合物的结构性质和转化产物的研究突出了这些分子的稳定性和反应性,为其在合成化学和药物设计中的应用提供了有价值的信息。例如,对吡唑并-[4,3-c]吡啶-3-酮在晶体和溶液中的互变异构和结构转变的研究提供了对其在开发新药中的潜在用途的见解 (A. Gubaidullin, V. N. Nabiullin, S. Kharlamov, B. I. Buzykin, 2014)

分子对接和药物开发

此外,该化合物的衍生物已进行计算机分子对接筛选,揭示了与靶蛋白的中等至良好的结合能。这表明它们作为药物开发中的先导化合物的潜力,特别是在通过特定蛋白质相互作用解决疾病方面 (E. M. Flefel, W. El-Sofany, M. El-Shahat, Arshi Naqvi, E. Assirey, 2018)

属性

IUPAC Name

6-pyrazol-1-yl-2-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N6O/c20-19(21,22)15-2-3-16(23-12-15)26-10-6-14(7-11-26)13-28-18(29)5-4-17(25-28)27-9-1-8-24-27/h1-5,8-9,12,14H,6-7,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNIYXLUWKLRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。